(Z)-3-Nonen-1-ol

Flavor Chemistry Fragrance Formulation Olfactory Receptor Studies

Procure pure (Z)-3-Nonen-1-ol (cis-geometry verified) for authentic flavor/fragrance applications. This isomer delivers the characteristic fresh, waxy, green melon-rind and tropical mushroom notes essential for watermelon, honeydew, and cucumber formulations. Critical for Anastrepha fruit fly pheromone research—substituting generic 'nonenol' or incorrect isomers (E)-3-nonen-1-ol, (Z)-2-nonen-1-ol results in complete loss of target bioactivity. Also serves as GC-MS quality marker for melon/watermelon products.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 10340-23-5
Cat. No. B047808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-Nonen-1-ol
CAS10340-23-5
Synonyms(Z)-3-Nonen-1-ol;  (Z)​-​3-​Nonen-1​ol;  (Z)-3-Nonen-1-ol;  3(Z)-Nonenol;  cis-3-​Nonen-1-ol;  cis-3​Nonenol
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCCCC=CCCO
InChIInChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h6-7,10H,2-5,8-9H2,1H3/b7-6-
InChIKeyIFTBJDZSLBRRMC-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

(Z)-3-Nonen-1-ol (CAS 10340-23-5): Sourcing the Cis-Configured Unsaturated C9 Alcohol for Flavor, Fragrance, and Semiochemical Research


(Z)-3-Nonen-1-ol, also known as cis-3-nonen-1-ol, is an unsaturated primary fatty alcohol with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol [1]. It is characterized by a cis (Z) double bond at the 3-position of its nine-carbon chain [2]. This compound is a naturally occurring volatile organic compound (VOC) found in a wide variety of fruits and plants [3]. It is recognized for its distinct sensory profile, described as having a fresh, waxy, green, melon-rind aroma with subtle tropical and mushroom notes [4]. Commercially, it is primarily utilized as a flavor and fragrance agent [5] and serves as a key research tool in chemical ecology for studying insect semiochemical communication [6].

The Risk of Substituting (Z)-3-Nonen-1-ol with Generic Nonenol Isomers


The term 'nonenol' encompasses multiple structural and geometric isomers, each with distinct molecular shapes, physicochemical properties, and critically, unique biological and sensory activities. Procuring a generic 'nonenol' or an unspecified isomer mixture in place of pure (Z)-3-Nonen-1-ol (CAS 10340-23-5) introduces significant and quantifiable risk into research and product development. The specific position and geometry (cis vs. trans) of the double bond fundamentally alters the molecule's interaction with olfactory receptors and insect chemoreceptors [1]. This principle is formally established in structure-odor relationship studies for nonen-1-ol isomers, which demonstrate that each isomer possesses a unique odor profile [2]. Consequently, substituting an isomer like (E)-3-nonen-1-ol, or a related positional isomer such as (Z)-2-nonen-1-ol or (Z)-6-nonen-1-ol, can lead to a complete loss of target bioactivity in semiochemical studies or a dramatic and undesirable shift in flavor/fragrance profiles [3]. The evidence below quantifies this differentiation to guide precise procurement.

Quantitative Differentiation of (Z)-3-Nonen-1-ol from Closest Analogs


Geometric Isomerism Drives Divergent Olfactory Character: (Z)- vs. (E)-3-Nonen-1-ol

The specific cis (Z) configuration of the double bond in (Z)-3-Nonen-1-ol is the primary determinant of its characteristic 'waxy, green melon rind' aroma. This contrasts sharply with the odor of its trans (E) isomer, (E)-3-Nonen-1-ol, which is described differently, though a specific quantitative olfactory threshold comparison is not available in the public domain. The principle is supported by broader studies on nonen-1-ol isomers, which confirm that each geometric and positional isomer exhibits a statistically distinct and unique odor profile [1].

Flavor Chemistry Fragrance Formulation Olfactory Receptor Studies Structure-Activity Relationship (SAR)

Pheromone Blend Efficacy: (Z)-3-Nonen-1-ol is Essential for Female Attraction in Anastrepha obliqua

In a controlled laboratory bioassay, a specific four-component blend containing (Z)-3-Nonen-1-ol (1-heptanol, linalool, (Z)-3-nonen-1-ol, and (Z,E)-α-farnesene) attracted significantly more female Anastrepha obliqua fruit flies than the complete collection of volatiles from virgin males used as a control [1]. This demonstrates that (Z)-3-nonen-1-ol is not only an active semiochemical but a critical, non-substitutable component of the attractive blend. Its activity is further confirmed by electroantennographic detection (EAD), showing it directly stimulates female antennae [1].

Chemical Ecology Semiochemistry Pest Management Insect Behavior

Distinct Flavor Contribution in Cucurbitaceae: Quantitative Prevalence in Watermelon and Melon

In the volatile profile of mini-watermelon (Citrullus lanatus cv. Minirossa), (Z)-3-Nonen-1-ol was identified and quantified as one of the main volatile compounds, alongside (E)-2-nonenal and (Z,Z)-3,6-nonadien-1-ol [1]. It is described as a 'characteristic volatile' of the Cucurbitaceae family [1]. Furthermore, in honeydew melon (Cucumis melo L. subsp. melo var. inodorus), (Z)-3-Nonen-1-ol is identified as a key aroma compound, and its content was found to be 20–60% lower in most grafted samples compared to an ungrafted control, directly correlating with a diminished sensory quality [2].

Food Chemistry Aroma Analysis GC-MS Metabolomics Horticultural Science

Comparative Odor Profiles of Positional Isomers: (Z)-3- vs. (Z)-6- and (Z)-2-Nonen-1-ol

The position of the double bond in nonenol isomers is a key determinant of odor character. While (Z)-3-Nonen-1-ol is characterized by its 'waxy, fresh green melon rind' aroma [1], its positional isomers are described differently by commercial and database sources. (Z)-6-Nonen-1-ol is noted for a 'powerful, melon-like odour' often described as 'honeydew' with 'juicy and fatty nuances' [2]. (Z)-2-Nonen-1-ol is described as having a 'green, fatty, cucumber-like' odor with 'melon and tallow undernotes' . These qualitative differences, while not from a single head-to-head study, are consistently reported across multiple reputable databases.

Fragrance Chemistry Odor Profiling Structure-Odor Relationships

High-Impact Research & Industrial Applications for (Z)-3-Nonen-1-ol


Formulating Authentic Watermelon, Melon, and Cucumber Flavors

Flavorists can leverage (Z)-3-Nonen-1-ol to build true-to-fruit profiles for watermelon, melon (especially honeydew), and cucumber. As a main volatile component in these fruits [1], and a direct contributor to their characteristic 'green melon rind' aroma [2], it provides an essential top-note that cannot be replicated by other nonenol isomers. Its inclusion is critical for achieving authentic, high-impact natural fruit flavors.

Developing Species-Specific Semiochemical Lures for Pest Management

Chemical ecologists and agricultural researchers should procure high-purity (Z)-3-Nonen-1-ol for formulating and testing lures for fruit fly pests such as Anastrepha obliqua and Anastrepha ludens. The compound is a bioactive component of their male-produced sex pheromone blends, eliciting strong female electroantennographic and behavioral attraction responses [3]. Its use is essential for developing effective monitoring traps and attract-and-kill strategies.

Creating Modern 'Green' and Fruity Fragrance Accords

Perfumers can use (Z)-3-Nonen-1-ol to impart a fresh, natural 'waxy green melon rind' and 'tropical mushroom' nuance to fine fragrances, personal care products, and household cleaners [2]. Its distinct character differentiates it from other green notes like (Z)-3-hexenol (leafy) or (Z)-6-nonen-1-ol (honeydew). It is a key ingredient for formulating modern fruity-floral, aquatic, and 'clean' scent profiles.

Quality Control and Authenticity Marker for Cucurbitaceae Products

Food quality laboratories can use (Z)-3-Nonen-1-ol as a targeted analytical marker in GC-MS methods to assess the authenticity and quality of watermelon and melon products. A significant reduction in its concentration, as observed in grafted melons (20-60% lower than control) [4], serves as a quantifiable indicator of a shift from an optimal sensory profile, allowing for objective, data-driven quality control.

Technical Documentation Hub

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